molecular formula C15H24N6O3 B14950011 1,3,7-trimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione

1,3,7-trimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14950011
M. Wt: 336.39 g/mol
InChI Key: GXUIFHCQIDTXRM-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C12H17N5O3 . It is known for its unique structure, which includes a purine core substituted with morpholine and propylamino groups. This compound is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common techniques include batch and continuous flow synthesis, which allow for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1,3,7-Trimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-{[3-(morpholin-4-yl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context .

Properties

Molecular Formula

C15H24N6O3

Molecular Weight

336.39 g/mol

IUPAC Name

1,3,7-trimethyl-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione

InChI

InChI=1S/C15H24N6O3/c1-18-11-12(19(2)15(23)20(3)13(11)22)17-14(18)16-5-4-6-21-7-9-24-10-8-21/h4-10H2,1-3H3,(H,16,17)

InChI Key

GXUIFHCQIDTXRM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1NCCCN3CCOCC3)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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